(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride
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Overview
Description
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO₂) bonded to a chlorine atom. This particular compound is notable for its specific stereochemistry, which is indicated by the (1R,2S,5R) configuration. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride typically involves the following steps:
Starting Material: The synthesis begins with (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanol.
Sulfonylation: The alcohol group is converted to a sulfonyl chloride group using reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Substitution: Reagents such as amines (R-NH₂), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether solvents under inert atmosphere conditions.
Oxidation: Hydrogen peroxide (H₂O₂) is used in aqueous or organic solvents under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, such as surfactants and detergents.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to covalent modification and changes in protein function.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride lies in its specific stereochemistry and the presence of the sulfonyl chloride group. This combination makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C10H19ClO2S |
---|---|
Molecular Weight |
238.78 g/mol |
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-7(2)9-5-4-8(3)6-10(9)14(11,12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
UISNFRGVVCUVAH-KXUCPTDWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)S(=O)(=O)Cl)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)S(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
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